trans-4-Hexylcyclohexanecarboxylic acid

Liquid Crystals Phase Transitions Nematic Phase

Researchers optimizing nematogenic formulations require trans-specific stereochemistry to ensure predictable phase behavior and thermal stability. Generic or mixed isomer products introduce variability in clearing points and electro-optic performance. - Facilitates hydrogen-bonded dimer formation for tunable clearing points (e.g., 88°C with benzoic acid). - Well-characterized phase sequence (N 96°C) provides a reliable baseline for novel liquid crystal R&D. - Available in high purity (≥98%) to meet strict academic and industrial synthesis requirements. Ensures supply chain integrity with verified trans-configuration, eliminating risks of cis-isomer contamination.

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 38792-92-6
Cat. No. B1329723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Hexylcyclohexanecarboxylic acid
CAS38792-92-6
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCCCCCC1CCC(CC1)C(=O)O
InChIInChI=1S/C13H24O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h11-12H,2-10H2,1H3,(H,14,15)
InChIKeyPOEBGIQSFIJHAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-Hexylcyclohexanecarboxylic Acid Sourcing Guide


trans-4-Hexylcyclohexanecarboxylic acid (CAS 38792-92-6), also catalogued under CAS 38289-30-4, is a cycloaliphatic carboxylic acid with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol . It features a trans-configured cyclohexane ring substituted at the 4-position with a hexyl chain and a carboxylic acid group . The compound serves primarily as a key intermediate in the synthesis of liquid crystal materials, where its trans stereochemistry and carboxylic acid functionality enable hydrogen-bonded dimer formation and subsequent esterification to yield nematogenic compounds [1].

trans stereochemistry
Enables hydrogen-bonded dimer formation and predictable mesomorphic behaviour in liquid crystal intermediates
hexyl chain length
Reported chain-length fit for nematogenic phase stability and clearing behaviour
carboxylic acid handle
Supports esterification and co-dimerization for tunable liquid crystal mixtures

trans-4-Hexylcyclohexanecarboxylic Acid Substitution Risks


Generic substitution is precluded by several interdependent molecular characteristics. The trans stereoisomer exhibits distinct physical properties compared to its cis counterpart, with differences in molecular shape and dipole moment that critically influence liquid crystalline phase behavior [1]. The hexyl alkyl chain length is specifically optimized for nematogenic properties; shorter or longer alkyl homologs yield different phase transition temperatures and mesophase stability [2]. Furthermore, the cyclohexane ring conformation—with the hexyl and carboxyl groups occupying equatorial positions in the trans isomer—provides enhanced thermal and chemical stability relative to cis analogs, directly impacting the reliability of downstream liquid crystal formulations .

!
cis isomer alters phase behaviour
The trans configuration governs molecular shape and dipole; cis impurity may destabilize nematic order and shift transition temperatures.
!
alkyl chain homolog mismatch
Shorter or longer chains shift mesophase stability and clearing points; hexyl length is reported for nematogenic fit.
!
cyclohexane conformation sensitivity
Equatorial substitution pattern provides thermal/chemical stability; cis analogs or ring modifications may reduce formulation reliability.

trans-4-Hexylcyclohexanecarboxylic Acid Performance Evidence


Phase Transitions vs. 4-n-Heptyloxybenzoic Acid

The target compound exhibits a defined phase sequence: crystalline (Cr) at 32°C, smectic B (SmB) at 47°C, nematic (N) at 96°C, and isotropic (I) above 96°C. This compares with 4-n-heptyloxybenzoic acid (HOBA), which served as a reference material in the same study [1]. The distinct phase transition temperatures provide a defined processing window for liquid crystal formulation. Additionally, a mixture of trans-4-hexylcyclohexanecarboxylic acid with benzoic acid exhibits nematic behavior at room temperature with a clearing point of 88°C, demonstrating tunable phase behavior through hydrogen-bonded dimer formation [2].

Phase sequence vs. HOBA
Reported
Target: Cr 32°C, SmB 47°C, N 96°C, I
Comparator: 4-n-Heptyloxybenzoic acid reference
Supports phase-transition characterization and processing-window definition
Polarizing optical microscopy, 1 μm gap cell
Liquid Crystals Phase Transitions Nematic Phase

Electro-Optic Performance: Cyclohexane vs. Cyclohexene Esters

The mesomorphic esters derived from trans-4-alkylcyclohexanecarboxylic acids (the class to which the target compound belongs) have been directly compared with analogous esters of 4-alkyl(aryl)cyclohexenecarboxylic acids. The latter exhibit superior electro-optic performance, including lower threshold voltage, faster switch-on and switch-off times, and wider nematic phase temperature range [1]. The target compound represents a baseline reference material; newer cyclohexenecarboxylic acid derivatives offer enhanced performance for advanced LCD applications.

Electro-optic vs. cyclohexene esters
Reported
Cyclohexene esters: lower threshold voltage, faster switching, wider nematic range (class-level data)
Defines baseline position vs. advanced cyclohexene-derived materials
Liquid crystal compositions, mesomorphic ester derivatives
Liquid Crystal Displays Electro-Optic Parameters Mesomorphic Esters

Electro-Optic Performance vs. Methyl-Substituted Analogs

A second direct comparative study evaluated the mesomorphic esters of trans-4-alkyl-2-methyl(2,6-dimethyl)cyclohexanecarboxylic acids against the analogous esters of trans-4-alkylcyclohexanecarboxylic acids. The methyl-substituted analogs provide LC compositions with lower threshold voltages and lower saturated voltages, as well as faster switch-on and switch-off times [1]. The target compound's class (unsubstituted trans-4-alkylcyclohexanecarboxylic acids) serves as the comparator baseline, establishing that methyl substitution on the cyclohexane ring yields improved electro-optic metrics.

Electro-optic vs. methyl-substituted
Reported
2-methyl/2,6-dimethyl analogs: lower threshold/saturated voltage, faster switching (class-level comparison)
Identifies substitution-effect benchmark for procurement decisions
Mesomorphic aryl esters, comparative LC compositions
Liquid Crystal Compositions Threshold Voltage Saturated Voltage

Stereochemical Purity: trans vs. cis Isomer

The synthesis of trans-4-alkylcyclohexanecarboxylic acids requires an isomerization step to convert the cis isomer to the trans configuration. Improved synthetic methods achieve trans isomer purity of 93-100% following alkali-mediated isomerization of the cis/trans mixture obtained from 4-alkylbenzoic acid hydrogenation [1]. Enzymatic hydrolysis studies demonstrate that lipase from Candida rugosa preferentially hydrolyzes diequatorial isomers, providing an alternative separation pathway [2]. The trans configuration influences physical properties including solubility and melting behavior relative to the cis isomer .

Stereochemical purity
Reported
trans purity 93–100%
High trans content supports intermediate consistency and mesomorphic predictability
Alkali-mediated isomerization, Ru-Ni/C hydrogenation
Stereochemistry Isomer Separation Synthetic Methodology

Hydrogen-Bonded Dimer Formation

trans-4-Hexylcyclohexanecarboxylic acid forms dimers through hydrogen bonding via its carboxylic acid group, a property shared with benzoic acid. Mixtures of the target compound with benzoic acid exhibit nematic liquid crystalline behavior at room temperature with a clearing point of 88°C [1]. This dimerization capability enables tunable mesophase properties and spontaneous chiral ordering in the nematic phase despite the absence of chiral centers in the molecular structure [2]. The hydrogen-bonded dimer effectively functions as a mesogenic unit, with the trans stereochemistry ensuring optimal molecular packing.

H-bonded dimer formation
Class-level
Mixture with benzoic acid: nematic at room temp, clearing 88°C; texture transition at 71°C
Supports co-dimerization formulation context for tunable clearing points
Observed spontaneous chiral domains; polarizing microscopy
Hydrogen Bonding Dimerization Liquid Crystal Mesophase

trans-4-Hexylcyclohexanecarboxylic Acid Applications


Nematic Phase Liquid Crystal Intermediate

The compound is optimally deployed as a synthetic intermediate for nematogenic esters when the application requires a nematic phase with a clearing point near 96°C (pure compound) or tunable down to 88°C in hydrogen-bonded mixtures with benzoic acid [1]. Its well-characterized phase sequence (Cr 32°C → SmB 47°C → N 96°C → I) provides predictable formulation windows [2].

Cost-Effective Baseline for Electro-Optics

For academic or industrial R&D programs developing novel liquid crystal compositions, the target compound's ester derivatives serve as a well-characterized baseline. Direct comparative studies show that cyclohexenecarboxylic acid esters and methyl-substituted cyclohexanecarboxylic acid esters offer superior electro-optic performance (lower threshold voltages, faster switching) [3][4], positioning the target compound as the cost-effective reference standard rather than the performance-optimized choice.

Hydrogen-Bonded LC Mixture Development

The carboxylic acid functionality enables hydrogen-bonded dimer formation, making the target compound suitable for developing liquid crystal mixtures where co-dimerization with benzoic acid or similar carboxylic acid partners is desired. This approach allows tuning of clearing points (e.g., 88°C in benzoic acid mixtures) and induces texture transitions (71°C) within the nematic phase [5].

Synthetic Methodology & Stereochemical Validation

Given the documented isomerization challenges and the need for trans-specific purification (93-100% purity targets via alkali-mediated isomerization) [6], the compound serves as an excellent test substrate for validating hydrogenation catalyst performance, isomer separation techniques, or enzymatic resolution methods for cyclohexanecarboxylic acid derivatives.

Application
Selection Property
Validation Focus
Nematogenic ester intermediate research
Phase transition characterization
Phase sequence reproducibility and clearing behaviour
Baseline electro-optic reference material
Reported electro-optic baseline
Comparator benchmarking against cyclohexene or methyl-substituted derivatives
Hydrogen-bonded mixture development
Carboxylic acid dimerization capability
Co-dimerization clearing point tuning and texture transition mapping
Stereochemical methodology validation
Trans isomer purity context
Isomerization efficiency and enzymatic resolution method assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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